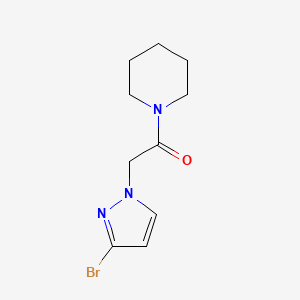
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a brominated pyrazole ring and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperidine Moiety: The brominated pyrazole is reacted with piperidine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could potentially occur at the brominated pyrazole ring.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the pyrazole ring.
科学研究应用
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The brominated pyrazole ring could be involved in binding interactions, while the piperidine moiety might influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- 2-(3-Iodo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- 2-(3-Methyl-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
Uniqueness
The presence of the bromine atom in 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone may confer unique reactivity and biological activity compared to its chloro, iodo, and methyl analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
属性
分子式 |
C10H14BrN3O |
|---|---|
分子量 |
272.14 g/mol |
IUPAC 名称 |
2-(3-bromopyrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C10H14BrN3O/c11-9-4-7-14(12-9)8-10(15)13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2 |
InChI 键 |
SFXPKWMEUPZKMP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)CN2C=CC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)




![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
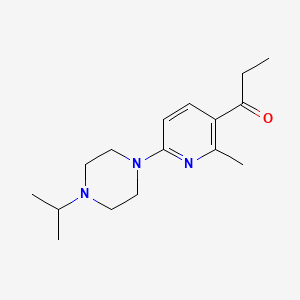
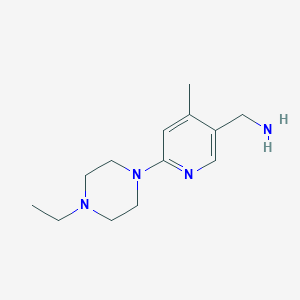

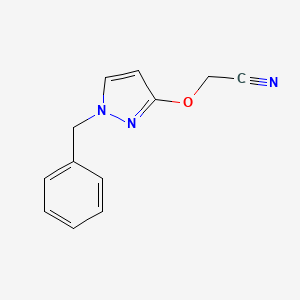
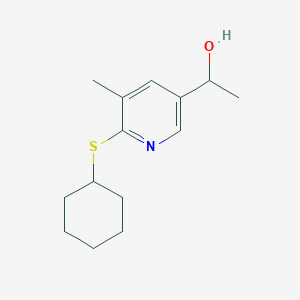
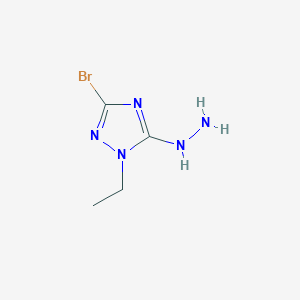
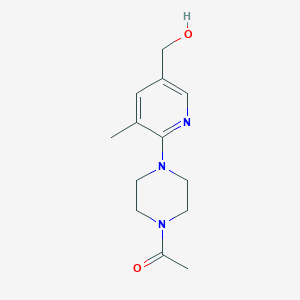
![6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11797150.png)
